1-Benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate
Description
Chemical Nomenclature and IUPAC Naming Conventions
Systematic IUPAC Name Breakdown
The IUPAC name 1-benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate derives from hierarchical functional group prioritization rules. Key components include:
- Pyrrolidine backbone : A five-membered saturated nitrogen heterocycle.
- Dicarboxylate esters : The 1- and 2-positions are esterified with benzyl (C₆H₅CH₂O) and methyl (CH₃O) groups, respectively.
- (2S,4R) stereochemistry : Absolute configurations at carbons 2 (S) and 4 (R).
- tert-Butoxycarbonyl (Boc) group : A carbamate protecting group at the 4-position amine.
Functional Group Priority Analysis
Per IUPAC guidelines, carbamates (e.g., Boc) outrank esters in naming priority. Thus, the Boc-protected amine dictates the parent chain’s suffix (-carbamate), while the esters are treated as substituents.
Table 1: Functional Group Hierarchy in Nomenclature
| Functional Group | Priority Rank | Role in Compound |
|---|---|---|
| Carbamate (Boc) | 1 | Parent suffix |
| Ester (benzyl) | 2 | Substituent |
| Ester (methyl) | 2 | Substituent |
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVPIDBHIWJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolidine derivatives with free amino and carboxyl groups
- Benzyl alcohol or benzyl halides for benzyl ester formation
- Methylating agents (e.g., diazomethane or methyl iodide) for methyl ester formation
- Di-tert-butyl dicarbonate (Boc2O) for Boc protection of amino groups
Stepwise Synthesis Procedure
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of pyrrolidine ring with stereocenters | Chiral starting materials or asymmetric synthesis catalysts | (2S,4R)-pyrrolidine core | High stereoselectivity required | Stereochemistry critical for biological activity |
| 2 | Esterification at position 1 (benzyl ester) | Benzyl alcohol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) | Benzyl ester formation | >90% | Mild conditions to preserve stereochemistry |
| 3 | Esterification at position 2 (methyl ester) | Methyl iodide or diazomethane in basic medium | Methyl ester formation | >90% | Controlled to avoid over-alkylation |
| 4 | Boc protection of amino group at position 4 | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | Boc-protected amino group | >95% | Protects amino group during further reactions |
| 5 | Purification | Chromatography or recrystallization | Pure final compound | 90-95% | Ensures >98% purity |
Representative Reaction Conditions
- Hydrogenation: For selective reduction steps, hydrogen gas with nickel catalyst in ethyl acetate solvent at elevated pressure (~2068 Torr) for 2 hours has been reported to achieve high yields (95%).
- Protection: Boc protection is typically performed at room temperature in anhydrous solvents like dichloromethane with triethylamine as base to neutralize generated acid.
- Esterification: Carbodiimide-mediated coupling (DCC/DMAP) is preferred for benzyl ester formation to avoid racemization and side reactions.
Analytical Data Supporting Preparation
Research Findings and Optimization Notes
- Stereochemical Control: The (2S,4R) configuration is crucial; asymmetric synthesis or chiral pool starting materials are employed to ensure this. Racemization during esterification or protection steps must be minimized by mild conditions.
- Protection Strategy: Boc group is chosen for its stability under hydrogenation and esterification conditions and ease of removal if needed.
- Hydrogenation Conditions: Use of nickel catalyst under controlled pressure and solvent choice (ethyl acetate) optimizes reduction without affecting other functional groups.
- Purification: Chromatographic techniques are essential to separate diastereomers and remove impurities, ensuring high purity for research applications.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Yield (%) | Remarks |
|---|---|---|---|
| Pyrrolidine ring synthesis | Chiral synthesis or chiral pool | High | Stereochemistry critical |
| Benzyl ester formation | DCC/DMAP coupling | >90 | Mild, avoids racemization |
| Methyl ester formation | Methyl iodide or diazomethane | >90 | Controlled alkylation |
| Boc protection | Boc2O, triethylamine, DCM | >95 | Stable protecting group |
| Hydrogenation | H2, Ni catalyst, ethyl acetate, 2068 Torr, 2 h | 95 | Selective reduction |
| Purification | Chromatography/recrystallization | 90-95 | Ensures >98% purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-Benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate is C₁₅H₁₉N₁O₄, with a molecular weight of approximately 263.29 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and two carboxylate functionalities, which contribute to its reactivity and biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups followed by the formation of the pyrrolidine ring through cyclization reactions. Various synthetic routes have been explored to optimize yield and purity for subsequent applications in biological studies.
Table 1: Synthetic Routes for 1-Benzyl 2-methyl Pyrrolidine Derivatives
| Synthesis Method | Yield | Key Steps |
|---|---|---|
| Boc Protection + Cyclization | 84% | Involves formation of the pyrrolidine ring via intramolecular condensation. |
| Reduction Reactions | High | Utilizes Raney Nickel under hydrogenation conditions for ring formation. |
| Epimerization Techniques | Variable | Employs basic conditions for stereochemical inversion at C-2 position. |
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have investigated its efficacy against various cancer cell lines, demonstrating significant inhibition rates.
Case Study: Anticancer Screening
In a study assessing the anticancer activity of several derivatives derived from pyrrolidine structures, one derivative demonstrated an inhibition rate of 84.19% against MOLT-4 leukemia cells, indicating strong potential as an anticancer agent .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders.
Table 2: Enzyme Inhibition Studies
Neuropharmacological Studies
The compound's structural characteristics suggest potential neuropharmacological applications. Research is ongoing to explore its effects on neurotransmitter systems and its implications in treating neurological disorders.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. The mechanism involves:
Binding to Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Pathway Modulation: By interacting with molecular targets, it can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-1,2-dicarboxylate derivatives are widely used in drug discovery and asymmetric synthesis. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, synthetic routes, and applications.
Substituent Variations at the 4-Position
The 4-position of the pyrrolidine ring is a key site for functional group modifications.
Reactivity and Stability
- Boc Group: The Boc group in the target compound provides steric protection, reducing undesired side reactions during peptide coupling . In contrast, the unprotected amine in 4-aminopyrrolidine derivatives is prone to oxidation .
- Fluorine Substituents : Fluorinated analogs exhibit enhanced metabolic stability and bioavailability, making them suitable for in vivo applications like PET imaging .
- Azide and Hydroxyl Groups : Azide derivatives are highly reactive in Staudinger or Huisgen cycloaddition reactions, while hydroxylated analogs participate in hydrogen-bonding interactions critical for enzyme inhibition .
Research Findings and Data Tables
Table 1: Key Physical Properties
Table 2: Spectroscopic Data Comparison
Biological Activity
1-Benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate, commonly referred to as compound 189215-90-5, is a pyrrolidine derivative with potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound through a comprehensive review of available literature, including synthesis, mechanism of action, and case studies.
Chemical Structure and Properties
- Chemical Formula : C19H26N2O6
- Molecular Weight : 378.42 g/mol
- CAS Number : 189215-90-5
- IUPAC Name : this compound
The compound contains a pyrrolidine ring substituted with a benzyl group and a tert-butoxycarbonyl amino group, contributing to its unique biological properties.
Research indicates that compounds like this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs are crucial in numerous signaling pathways and are implicated in many physiological processes. The activation of these receptors can lead to downstream effects such as modulation of enzyme activity and ion channel regulation .
Pharmacological Effects
- Antioxidant Activity : Some studies have suggested that pyrrolidine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neuroprotection and anti-inflammatory contexts.
- Neuroprotective Effects : Compounds similar to this pyrrolidine have shown promise in protecting neuronal cells from apoptosis and excitotoxicity, indicating potential applications in treating neurodegenerative diseases .
- Anticancer Potential : Preliminary data suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways involved.
Study on Neuroprotective Effects
A study conducted by Lonkar et al. (2004) investigated the neuroprotective effects of various pyrrolidine derivatives. The results indicated that certain derivatives could significantly reduce neuronal cell death in models of oxidative stress . This suggests that this compound may have similar protective effects.
| Study | Findings | Reference |
|---|---|---|
| Lonkar et al. (2004) | Demonstrated neuroprotective effects against oxidative stress | Organic and Biomolecular Chemistry |
Antioxidant Activity Assessment
In another study assessing the antioxidant capacity of various compounds, it was found that certain pyrrolidine derivatives exhibited significant radical scavenging activity. This positions this compound as a candidate for further exploration in antioxidant therapy .
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of (2S,4R)-configured pyrrolidine derivatives be preserved during synthesis?
- Methodological Answer : To maintain stereochemical integrity, use chiral auxiliaries or enantioselective catalysis during key steps like amide bond formation or carboxylate esterification. For example, tert-butoxycarbonyl (Boc) protection of the amino group (as in and ) minimizes racemization during reactions. Monitor stereochemistry via chiral HPLC or polarimetry at intermediate stages .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, particularly to confirm the (2S,4R) configuration via coupling constants and NOE effects. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) . X-ray crystallography is definitive for absolute configuration but requires high-quality crystals .
Q. What are the optimal conditions for Boc deprotection in this compound?
- Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature for Boc removal, as this minimizes side reactions (e.g., ester hydrolysis). Monitor by TLC (Rf shift) or LC-MS. Alternative methods include HCl/dioxane for milder conditions, but this may require longer reaction times .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the pyrrolidine core?
- Methodological Answer : Employ density functional theory (DFT) to model transition states for stereoselective reactions (e.g., nucleophilic substitutions at the pyrrolidine nitrogen). Tools like Gaussian or ORCA can predict activation energies, guiding experimental design. Pair computational insights with ICReDD’s reaction path search methods to optimize conditions (e.g., solvent, temperature) .
Q. How to resolve contradictions in regioselectivity data during functionalization of the pyrrolidine ring?
- Methodological Answer : Contradictions often arise from competing steric and electronic effects. Use deuterium labeling or kinetic isotope effect (KIE) studies to probe mechanistic pathways. For example, if alkylation at C4 vs. C2 is inconsistent, vary protecting groups (e.g., benzyl vs. tert-butyl esters) and analyze outcomes via multivariate regression .
Q. What strategies mitigate instability of the benzyl ester under basic conditions?
- Methodological Answer : Replace the benzyl ester with a more stable group (e.g., methyl or tert-butyl) if synthetic goals allow. Alternatively, use buffered conditions (pH 7–8) during deprotection steps. For reactions requiring strong bases, employ phase-transfer catalysis to reduce exposure time .
Q. How can this compound serve as a precursor for chiral catalysts in asymmetric synthesis?
- Methodological Answer : Functionalize the pyrrolidine’s amino group with transition-metal ligands (e.g., bisoxazolines or phosphines) to create chiral catalysts. Test catalytic efficiency in asymmetric aldol or Michael additions. Compare enantiomeric excess (ee) using chiral GC or HPLC, optimizing ligand-metal ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
